2,5-Thiophenedicarbonyl dichloride

Catalog No.
S758024
CAS No.
3857-36-1
M.F
C6H2Cl2O2S
M. Wt
209.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Thiophenedicarbonyl dichloride

CAS Number

3857-36-1

Product Name

2,5-Thiophenedicarbonyl dichloride

IUPAC Name

thiophene-2,5-dicarbonyl chloride

Molecular Formula

C6H2Cl2O2S

Molecular Weight

209.05 g/mol

InChI

InChI=1S/C6H2Cl2O2S/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H

InChI Key

UCRQTPGCFCBLOX-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)C(=O)Cl)C(=O)Cl

Canonical SMILES

C1=C(SC(=C1)C(=O)Cl)C(=O)Cl

2,5-Thiophenedicarbonyl dichloride is a chemical compound characterized by the presence of two carbonyl groups attached to a thiophene ring. Its molecular formula is C6H4Cl2O2S, and it is often utilized in synthetic organic chemistry as a reagent for the introduction of thiophene moieties into various organic structures. The compound exhibits properties typical of acyl chlorides, including high reactivity towards nucleophiles.

Here are some areas of scientific research where 2,5-thiphenedicarbonyl dichloride is used:

  • Synthesis of Thiophene Derivatives

    This compound can be used as a building block to create more complex thiophene-based molecules. Thiophenes are a class of five-membered aromatic heterocycles with a variety of applications in materials science and medicinal chemistry ScienceDirect: . By reacting 2,5-thiophenedicarbonyl dichloride with different nucleophiles, researchers can introduce various functional groups onto the thiophene ring, leading to diverse new molecules with potential applications Royal Society of Chemistry.

  • Preparation of Functional Polymers

    ,5-Thiophenedicarbonyl dichloride can be used to create polymers with interesting electrical and optical properties. These polymers have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells Wiley Online Library.

  • Studies in Medicinal Chemistry

    Researchers are exploring the use of 2,5-thiophenedicarbonyl dichloride to synthesize novel molecules with potential medicinal properties. The ability to modify the structure of the molecule allows researchers to explore interactions with biological targets ACS Publications.

The primary reactions involving 2,5-thiophenedicarbonyl dichloride include:

  • Acylation Reactions: It can react with alcohols to form esters and with amines to form amides.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield 2,5-thiophenedicarboxylic acid.
  • Nucleophilic Substitution: Due to the electrophilic nature of the carbonyl carbon, it readily undergoes nucleophilic attack by various nucleophiles.

While specific biological activities of 2,5-thiophenedicarbonyl dichloride are not extensively documented, derivatives of thiophene compounds have been reported to possess antimicrobial and anticancer properties. The biological relevance often stems from their ability to interact with biological macromolecules, influencing various biochemical pathways.

Several synthesis methods for 2,5-thiophenedicarbonyl dichloride have been documented:

  • From Thiophene-2,5-dicarboxylic Acid: Reacting thiophene-2,5-dicarboxylic acid with thionyl chloride yields the dichloride. This method typically involves refluxing the acid with thionyl chloride in the presence of a catalyst like pyridine.
    • Reaction conditions involve heating at approximately 85-95 °C followed by distillation under reduced pressure to remove excess thionyl chloride .
  • Alternative Synthetic Routes: Other methods may involve different starting materials or conditions but generally follow similar principles of acylation and chlorination.

2,5-Thiophenedicarbonyl dichloride finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex thiophene-containing compounds.
  • Material Science: Used in the preparation of bio-based polyesters and other polymeric materials that exhibit unique thermal and mechanical properties .
  • Pharmaceuticals: Potentially useful in drug development due to its reactivity and ability to form diverse chemical entities.

Interaction studies involving 2,5-thiophenedicarbonyl dichloride primarily focus on its reactivity with nucleophiles. These studies help elucidate its behavior in various chemical environments and can guide its application in synthetic pathways. The compound's interactions are critical for understanding its role in forming larger molecular frameworks.

Several compounds share structural similarities with 2,5-thiophenedicarbonyl dichloride. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Thiophenecarboxylic AcidContains a single carboxylic acid groupLess reactive than dichloride
2,5-Thiophenedicarboxylic AcidTwo carboxylic acid groupsMore polar and less reactive than dichloride
ThiopheneBasic five-membered aromatic ringLacks functional groups for further reactions
3-Thiophenecarboxylic AcidCarboxylic acid at position 3Different positional isomerism affects reactivity

The uniqueness of 2,5-thiophenedicarbonyl dichloride lies in its dual carbonyl functionality and chlorinated nature, making it particularly reactive and versatile for various synthetic applications.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,5-Thiophenedicarbonyl dichloride

Dates

Modify: 2023-08-15

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